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Compound of Interest

Compound Name: PF 477736

Cat. No.: B7910002 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological

activity, and experimental applications of PF-477736, a potent and selective inhibitor of

Checkpoint Kinase 1 (Chk1). The information presented herein is intended to support

researchers and drug development professionals in their exploration of Chk1 inhibition as a

therapeutic strategy, particularly in the context of oncology.

Chemical Structure and Properties
PF-477736 is a small molecule inhibitor belonging to the diazepinoindolone class of

compounds. Its chemical identity and key physicochemical properties are summarized in the

table below.
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Property Value

IUPAC Name

(2R)-2-amino-2-cyclohexyl-N-[2-(1-methyl-1H-

pyrazol-4-yl)-9-oxo-3,10,11-

triazatricyclo[6.4.1.0^{4,13}]trideca-

1,4,6,8(13),11-pentaen-6-yl]acetamide[1]

Molecular Formula C₂₂H₂₅N₇O₂[1][2][3][4]

Molecular Weight 419.48 g/mol [1][4][5]

SMILES String
CN1C=C(C=N1)C2=C3C=NNC(=O)C4=C3C(=C

C(=C4)NC(=O)C(C5CCCCC5)N)N2[5]

CAS Number 952021-60-2[3][6]

Biological Activity and Mechanism of Action
PF-477736 is a highly potent and selective, ATP-competitive inhibitor of Chk1 kinase.[5][7]

Chk1 is a critical serine/threonine kinase that plays a central role in the DNA damage response

(DDR) pathway. Upon DNA damage, Chk1 is activated and phosphorylates a multitude of

downstream substrates to induce cell cycle arrest, allowing time for DNA repair.

By inhibiting Chk1, PF-477736 abrogates the DNA damage-induced cell cycle checkpoints,

particularly the G2/M and S-phase checkpoints.[8] This forced entry into mitosis with

unrepaired DNA leads to mitotic catastrophe and subsequent apoptosis. This mechanism is

particularly effective in cancer cells with a deficient p53 tumor suppressor pathway, as they are

more reliant on the Chk1-mediated checkpoint for survival following DNA damage.

The high selectivity of PF-477736 for Chk1 over other kinases, including Chk2, makes it a

valuable tool for dissecting the specific roles of Chk1 in cellular processes and a promising

candidate for targeted cancer therapy.

Signaling Pathway of Chk1 Inhibition by PF-477736
The following diagram illustrates the central role of Chk1 in the DNA damage response and the

mechanism by which PF-477736 exerts its effects.
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Mechanism of PF-477736 action in the Chk1 signaling pathway.

Quantitative Biological Data
The potency and selectivity of PF-477736 have been characterized in various in vitro assays.

The following table summarizes key quantitative data.
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Parameter Target Value Assay Type

Ki Chk1 0.49 nM Kinase Assay

Ki Chk2 47 nM Kinase Assay

IC₅₀ VEGFR2 8 nM Kinase Assay

IC₅₀ Fms 10 nM Kinase Assay

IC₅₀ Yes 14 nM Kinase Assay

IC₅₀ Aurora-A 23 nM Kinase Assay

IC₅₀ FGFR3 23 nM Kinase Assay

IC₅₀ Flt3 25 nM Kinase Assay

IC₅₀ Ret 39 nM Kinase Assay

Ki CDK1 9.9 µM Kinase Assay

Data sourced from MedchemExpress and APExBIO.[7][9]

Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed with

PF-477736.

Chk1 Kinase Assay
This assay measures the ability of PF-477736 to inhibit the enzymatic activity of Chk1 in a cell-

free system.

Materials:

Recombinant Chk1 enzyme

Chk1 peptide substrate (e.g., Syntide-2)

ATP
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Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM

DTT)

PF-477736 (serial dilutions)

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP detection system

White, opaque 96-well plates

Procedure:

Prepare serial dilutions of PF-477736 in the assay buffer.

In a 96-well plate, add the Chk1 enzyme, the peptide substrate, and the PF-477736 dilution

(or vehicle control).

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using a luminescent ADP

detection reagent according to the manufacturer's protocol.

Calculate the percentage of Chk1 inhibition for each concentration of PF-477736 and

determine the IC₅₀ value.

Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of PF-477736 on cell proliferation and viability.

Materials:

Cancer cell lines (e.g., p53-deficient lines like HT-29 or MDA-MB-231)

Complete cell culture medium

PF-477736 (serial dilutions)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well cell culture plates

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with serial dilutions of PF-477736 (and/or a chemotherapeutic agent if

investigating synergy) and incubate for the desired duration (e.g., 72 hours).

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to

reduce the MTT to formazan crystals.

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control and determine the GI₅₀

(concentration for 50% growth inhibition).

Western Blot Analysis for Chk1 Pathway Modulation
This technique is used to detect changes in the phosphorylation status of Chk1 and its

downstream targets, providing insights into the compound's mechanism of action at the cellular

level.

Materials:

Cancer cell lines

PF-477736

DNA damaging agent (e.g., gemcitabine, etoposide)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7910002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-Chk1, anti-phospho-H2AX

(γH2AX), anti-β-actin)

HRP-conjugated secondary antibodies

SDS-PAGE gels and blotting apparatus

Chemiluminescent substrate

Procedure:

Treat cells with a DNA damaging agent to activate the DDR, followed by treatment with PF-

477736 for a specified time.

Lyse the cells and quantify the protein concentration.

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and incubate with the desired primary antibodies overnight.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Analyze the band intensities to determine the effect of PF-477736 on the phosphorylation of

Chk1 and its downstream effectors.

Experimental Workflow for Western Blot Analysis
The following diagram outlines the typical workflow for a Western blot experiment to assess the

impact of PF-477736 on Chk1 signaling.
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Workflow for Western blot analysis of Chk1 pathway modulation.
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Conclusion
PF-477736 is a powerful and selective research tool for investigating the biological functions of

Chk1. Its ability to abrogate DNA damage checkpoints, particularly in p53-deficient cancer cells,

highlights the therapeutic potential of Chk1 inhibition. The experimental protocols and data

presented in this guide are intended to facilitate further research into the applications of PF-

477736 and the broader field of DDR-targeted cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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